(3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
CAS No.: 1261235-77-1
Cat. No.: VC8225681
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261235-77-1 |
|---|---|
| Molecular Formula | C13H20ClFN2 |
| Molecular Weight | 258.76 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19FN2.ClH/c1-16(13-6-3-7-15-9-13)10-11-4-2-5-12(14)8-11;/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3;1H |
| Standard InChI Key | UTJJJTDUUHYPHA-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC(=CC=C1)F)C2CCCNC2.Cl |
| Canonical SMILES | CN(CC1=CC(=CC=C1)F)C2CCCNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₃H₂₀ClFN₂ and a molecular weight of 258.76 g/mol . Its IUPAC name, N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride, reflects its piperidine core substituted with a 3-fluorobenzyl group and a methylamine moiety. The fluorine atom at the para position of the benzyl ring influences electronic properties, enhancing metabolic stability compared to non-fluorinated analogs.
Table 1: Key Physicochemical Properties
Structural Analysis
X-ray crystallography and NMR studies reveal a chair conformation for the piperidine ring, with the 3-fluorobenzyl group occupying an equatorial position to minimize steric hindrance . The methylamine substituent adopts an axial orientation, facilitating hydrogen bonding with biological targets. Quantum mechanical calculations suggest that the fluorine atom induces a dipole moment of 1.23 D, enhancing binding affinity to hydrophobic receptor pockets .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a reductive amination strategy:
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Step 1: Condensation of 3-fluorobenzaldehyde with methylamine to form an imine intermediate.
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Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine.
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Step 3: Quaternization with hydrochloric acid produces the hydrochloride salt.
Alternative methods include nucleophilic substitution of 3-fluoro-benzyl chloride with N-methylpiperidin-3-amine, achieving yields of 72–78% .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Reductive Amination | 78 | 98 | 12 |
| Nucleophilic Substitution | 72 | 95 | 18 |
Industrial Production Challenges
Large-scale manufacturing faces hurdles such as:
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Purification Complexity: Residual solvents (e.g., dichloromethane) require multiple recrystallization steps.
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Fluorine Handling: Specialized equipment is needed to manage hydrofluoric acid byproducts.
| Receptor | Kᵢ (nM) | Assay Type |
|---|---|---|
| σ-1 | 34 | Radioligand |
| Dopamine D₂ | 112 | Competitive |
| Serotonin Transporter | 890 | Uptake Inhibition |
Comparative Analysis with Structural Analogs
Fluorine Position Impact
Replacing the 3-fluoro group with 4-fluoro (as in VC13434449) reduces σ-1 affinity by 4.3-fold, underscoring the importance of substitution patterns .
Table 4: Analog Comparison
| Compound | σ-1 Kᵢ (nM) | D₂ Kᵢ (nM) |
|---|---|---|
| (3-Fluoro-benzyl)-methyl derivative | 34 | 112 |
| (4-Fluoro-benzyl)-methyl derivative | 147 | 298 |
| Non-fluorinated analog | 890 | 1,240 |
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